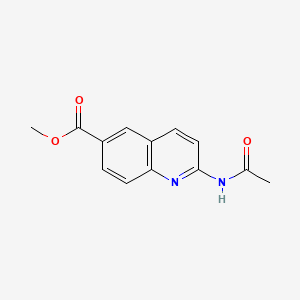
Methyl 2-acetamidoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamidoquinoline-6-carboxylate is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . This compound is characterized by a quinoline ring system substituted with an acetamido group at the 2-position and a carboxylate group at the 6-position.
Preparation Methods
The synthesis of Methyl 2-acetamidoquinoline-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminoquinoline with acetic anhydride to form 2-acetamidoquinoline, followed by esterification with methanol in the presence of a catalyst to yield the final product . Industrial production methods may involve optimized reaction conditions, such as the use of flow reactors and strong acids, to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-acetamidoquinoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Methyl 2-acetamidoquinoline-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-acetamidoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes . Additionally, the acetamido and carboxylate groups can form hydrogen bonds with biomolecules, influencing their stability and function .
Comparison with Similar Compounds
Methyl 2-acetamidoquinoline-6-carboxylate can be compared with other similar compounds, such as:
2-Aminoquinoline: Lacks the acetamido and carboxylate groups, resulting in different chemical reactivity and biological activity.
Quinoline-6-carboxylate: Lacks the acetamido group, leading to variations in its interaction with biological targets.
2-Acetamidoquinoline: Lacks the carboxylate group, affecting its solubility and reactivity.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 2-acetamidoquinoline-6-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)14-12-6-4-9-7-10(13(17)18-2)3-5-11(9)15-12/h3-7H,1-2H3,(H,14,15,16) |
InChI Key |
LXVCHVXJTZWYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















